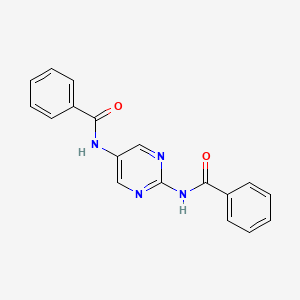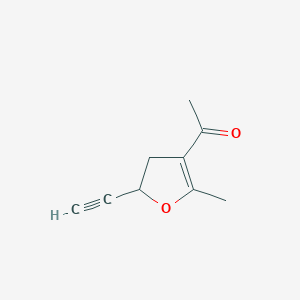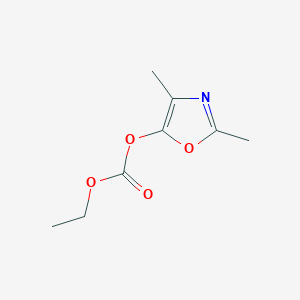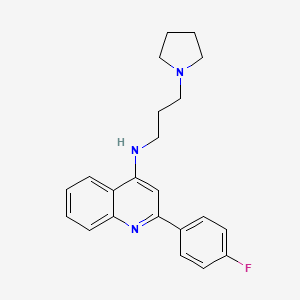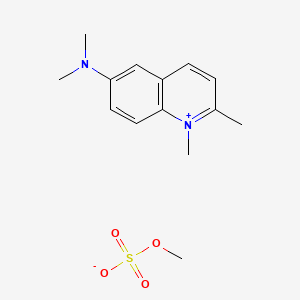![molecular formula C19H29NO5S B12894419 7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-95-3](/img/structure/B12894419.png)
7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a unique structure combining a thiophene ring, a hydroxy group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, oxidation, and cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The thiophene ring and oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-(3-(3-Hydroxy-5-(phenyl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
7-(3-(3-Hydroxy-5-(furan-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
89248-95-3 |
|---|---|
Molecular Formula |
C19H29NO5S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
7-[3-(3-hydroxy-5-thiophen-2-ylpentyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO5S/c21-16(9-10-17-7-5-13-26-17)11-12-20-15(14-25-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
InChI Key |
QZDQGJJRMDKXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)CCC(CCC2=CC=CS2)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


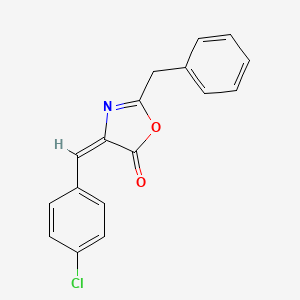
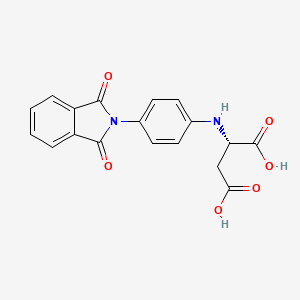
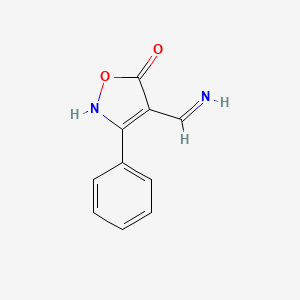
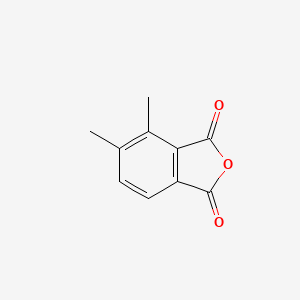
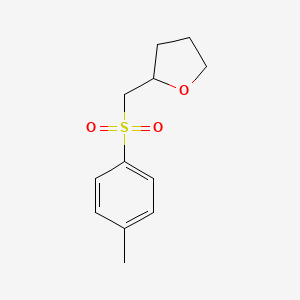

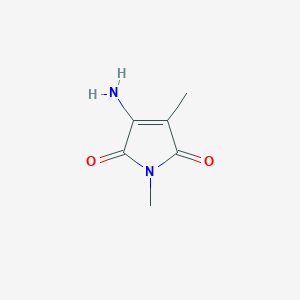
![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
